molecular formula C13H24ClNO B3372142 2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide CAS No. 874623-19-5

2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide

Cat. No. B3372142
CAS RN: 874623-19-5
M. Wt: 245.79 g/mol
InChI Key: UGMTZUDHQBTDOC-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide, also known as 2-Chloro-N-methylbutylcyclohexylacetamide or 2-Chloro-N-methylbutylcyclohexanecarboxamide, is a synthetic organic compound with a wide range of applications. It is used in organic synthesis, as a reagent for the synthesis of other compounds, and as an analytical tool. It is also used in the manufacture of pharmaceuticals and in the production of dyes and pigments.

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

A detailed review by Sharma et al. (2018) discusses the chemistry and pharmacology of synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, which are structurally related to 2-Chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide. These compounds, known colloquially as U-drugs, were initially developed in the 1970s and 1980s and have since been adapted and appeared on the illicit drugs market. The review emphasizes the importance of international early warning systems in tracking these substances and recommends pre-emptive research to provide essential pharmacokinetic data for early detection in toxicological samples (Sharma, K., Hales, T., Rao, V., NicDaéid, N., & McKenzie, C., 2018).

Biological Effects of Acetamide Derivatives

Kennedy (2001) published a comprehensive review on the toxicology of acetamide and its derivatives, including formamide and dimethyl derivatives. This review updates previous knowledge and adds considerable data on the biological consequences of exposure to these compounds, highlighting the variations in biological responses among different chemicals and the importance of understanding their usage and potential effects. This review is pivotal for understanding the broad scope of biological impacts these compounds can have, which is relevant for the scientific research applications of acetamide derivatives like 2-Chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide (Kennedy, G., 2001).

Synthetic Organic Chemistry

Kondo and Murakami (2001) reviewed synthetic organic chemistry strategies based on the N-Ar axis, relevant to compounds like 2-Chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide. The review discusses the development of chemoselective N-acylation reagents, studies on chiral axes due to acyclic imide-Ar bonds, and the creation of chiral ligands possessing a N-Ar prochiral axis. This work is integral to understanding the synthetic pathways and methodologies applicable to the synthesis of complex organic compounds, including those related to 2-Chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide (Kondo, K., & Murakami, Y., 2001).

properties

IUPAC Name

2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24ClNO/c1-4-13(2,3)10-5-7-11(8-6-10)15-12(16)9-14/h10-11H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMTZUDHQBTDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211380
Record name 2-Chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide

CAS RN

874623-19-5
Record name 2-Chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874623-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(1,1-dimethylpropyl)cyclohexyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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